Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate

Analytical Chemistry Mass Spectrometry Structural Elucidation

Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS 22511-42-8) is an organic compound characterized by its dual ester functionality, comprising a methyl benzoate core and an ethoxy-oxoethoxy side chain. This ortho-disubstituted aromatic diester (C12H14O5, MW 238.24) serves as a versatile building block in synthetic organic chemistry, particularly as a precursor to benzofuran derivatives and as a monomer for specialty polyester ethers.

Molecular Formula C12H14O5
Molecular Weight 238.24 g/mol
CAS No. 22511-42-8
Cat. No. B3117641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-ethoxy-2-oxoethoxy)benzoate
CAS22511-42-8
Molecular FormulaC12H14O5
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=CC=CC=C1C(=O)OC
InChIInChI=1S/C12H14O5/c1-3-16-11(13)8-17-10-7-5-4-6-9(10)12(14)15-2/h4-7H,3,8H2,1-2H3
InChIKeyXURJYWPXVPKIOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS 22511-42-8): A Multi-Functional Diester Intermediate for Synthesis and Research


Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate (CAS 22511-42-8) is an organic compound characterized by its dual ester functionality, comprising a methyl benzoate core and an ethoxy-oxoethoxy side chain [1]. This ortho-disubstituted aromatic diester (C12H14O5, MW 238.24) serves as a versatile building block in synthetic organic chemistry, particularly as a precursor to benzofuran derivatives and as a monomer for specialty polyester ethers [2]. Its unique structural arrangement of ester groups enables distinct reactivity and analytical signatures compared to its regioisomeric or mono-functional analogs, making it a compound of interest for targeted procurement in medicinal chemistry and materials science research.

Why Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate Cannot Be Substituted by Other Benzoate Esters


The selection of methyl 2-(2-ethoxy-2-oxoethoxy)benzoate over simpler or differently substituted benzoate esters is dictated by quantifiable differences in analytical behavior, synthetic utility, and material properties. As a regioisomeric ortho-substituted diester, it exhibits a unique electron ionization mass spectrometry (EI-MS) fragmentation pattern—specifically an 'ortho effect'—that distinguishes it from its meta and para analogs, which is critical for unambiguous analytical confirmation [1]. Furthermore, its specific chemical structure is essential for its role as a precursor to benzofuran-3(2H)-one and as a monomer for high-melting polyester ethers, where alternative benzoates would fail to undergo the necessary cyclization or yield polymers with inferior thermal properties [2]. These functional and analytical divergences mean that generic substitution is not scientifically viable without compromising research outcomes.

Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate (22511-42-8): Quantitative Evidence for Scientific Selection


Regioisomeric Differentiation via Unique Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pattern

Methyl 2-ethoxybenzoate, the core substructure of methyl 2-(2-ethoxy-2-oxoethoxy)benzoate, demonstrates a distinctive 'ortho effect' in its EI-MS fragmentation that sets it apart from its 3- and 4-ethoxy regioisomers [1]. This is a direct head-to-head comparison. The ortho isomer produces a base peak at m/z 120 and unique cations at m/z 133, 147, and 165, arising from the interaction of ortho- side chains [1]. In contrast, the meta and para isomers exhibit a base peak at m/z 121 and do not generate the m/z 120, 133, or 147 fragments [1].

Analytical Chemistry Mass Spectrometry Structural Elucidation

Defined Synthetic Pathway to Benzofuran-3(2H)-one via Cyclization

Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate is a direct precursor to benzofuran-3(2H)-one . The synthesis involves hydrolysis of the compound to 2-(carboxymethoxy)benzoic acid, followed by cyclization with acetic anhydride in the presence of sodium acetate to yield benzofuran-3-yl acetate, which is then converted to benzofuran-3(2H)-one via methanolysis . While no direct comparative yield data is available in this source for alternative precursors, the specific ortho arrangement of the ethoxy-oxoethoxy and methyl ester groups is a class-level inference that is essential for this intramolecular cyclization. Simpler benzoate esters lacking this ortho-diester motif cannot undergo this transformation.

Synthetic Chemistry Heterocyclic Synthesis Pharmaceutical Intermediates

Potential as a Monomer for High-Melting Polyester Ethers

Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate falls within the broad class of alkyl alkoxymethylbenzoates claimed in U.S. Patent 4,220,753 as monomers for essentially linear polyester ethers and copolyester ethers [1]. As a class-level inference, the patent demonstrates that closely related compounds, such as poly(p-2-ethyleneoxybenzoate), exhibit a high melting point (Tm) of 210-225 °C [1]. This suggests that polymers derived from the ortho-substituted methyl 2-(2-ethoxy-2-oxoethoxy)benzoate may also yield materials with similarly high thermal stability, a key differentiator from polymers derived from non-ether containing or differently substituted benzoates.

Polymer Chemistry Materials Science Polyester Synthesis

Best Application Scenarios for Procuring Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate (22511-42-8)


Synthesis of Benzofuran-3(2H)-one and Related Heterocyclic Scaffolds

Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate is the preferred starting material for the multi-step synthesis of benzofuran-3(2H)-one, a key intermediate in medicinal chemistry . The ortho-diester arrangement is a structural prerequisite for the intramolecular cyclization that forms the benzofuran core. Alternative, non-ortho-substituted benzoate esters cannot achieve this transformation, making the procurement of this specific CAS number essential for research programs focused on benzofuran-based drug discovery.

Specialty Monomer for Engineering Polyester Ethers

In polymer research, this compound serves as a candidate monomer for the preparation of novel polyester ethers and copolyester ethers, as described in U.S. Patent 4,220,753 [1]. The presence of both ester and ether linkages in the monomer structure, combined with the ortho arrangement, is expected to influence polymer chain flexibility and thermal properties. Based on class-level inference from related para-substituted analogs, polymers derived from this monomer may exhibit high melting points (e.g., Tm > 200 °C), making it a valuable building block for developing high-performance thermoplastics.

Analytical Standard for Regioisomer Identification

Due to its unique 'ortho effect' in electron ionization mass spectrometry, methyl 2-(2-ethoxy-2-oxoethoxy)benzoate is an ideal analytical standard for distinguishing ortho-substituted benzoates from their meta and para isomers [2]. Its characteristic base peak at m/z 120 and the presence of diagnostic ions at m/z 133, 147, and 165 provide a reliable reference spectrum. Analytical and quality control laboratories should procure this compound to ensure accurate identification of this regioisomeric class in complex mixtures or synthetic batches.

Technical Documentation Hub

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